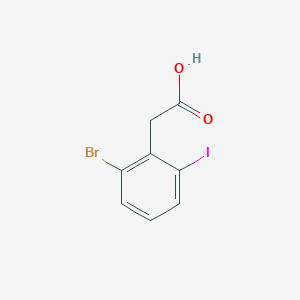

2-(2-Bromo-6-iodophenyl)acetic acid

Description

2-(2-Bromo-6-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative featuring a bromine atom at the 2-position and an iodine atom at the 6-position of the phenyl ring, with an acetic acid moiety attached to the benzene core.

Properties

Molecular Formula |

C8H6BrIO2 |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

2-(2-bromo-6-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H6BrIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

DDZYICQPGWKPCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, and the temperature is controlled to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-6-iodophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted phenylacetic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-6-iodophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards certain biological targets. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s distinctiveness arises from the combination and positions of halogens. Below is a comparative analysis with structurally related analogs:

Key Observations :

- Halogen Effects : Bromine and iodine are electron-withdrawing groups, but iodine’s larger atomic radius increases steric hindrance and polarizability. This affects intermolecular interactions, such as hydrogen bonding in crystalline states .

- Acidity : Electron-withdrawing halogens increase the acidity of the acetic acid group. The target compound (pKa ~2.5–3.0, estimated) is more acidic than methoxy-substituted analogs (pKa ~4.0) .

Physicochemical Properties

- Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, ethanol) is lower than chloro- or methoxy-substituted analogs due to increased molecular weight and halogen hydrophobicity .

- Melting Point: Expected to be higher (200–220°C) than non-halogenated analogs (e.g., 2-(4-methoxyphenyl)acetic acid, mp ~100°C) due to stronger van der Waals forces .

Biological Activity

2-(2-Bromo-6-iodophenyl)acetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern with both bromine and iodine atoms attached to the phenyl ring, which contributes to its reactivity and biological activity. The molecular formula is CHBrI O, and it has a molecular weight of approximately 292.96 g/mol.

Key Features

- Bromine and Iodine Substituents : These halogens enhance the compound's reactivity and potential interactions with biological targets.

- Acetic Acid Moiety : This functional group plays a crucial role in modulating enzyme activity and receptor interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through halogen bonding. This interaction can influence binding affinity and specificity towards enzymes and receptors, leading to diverse biological effects such as:

- Enzyme Modulation : The acetic acid group can interact with active sites on enzymes, potentially altering their activity.

- Cellular Signaling : The compound may affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), with varying IC values:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.25 ± 2.5 | Induces apoptosis |

| HT-29 | 13.73 ± 2.32 | Cell cycle arrest in G1 phase |

| A549 | 6.6 ± 0.6 | Downregulates MMP-2 and MMP-9 |

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it could inhibit microbial growth, although further research is needed to elucidate these effects fully.

Applications in Research and Industry

Due to its unique chemical structure, this compound serves as a valuable building block in organic synthesis. It is used for:

- Synthesis of Biologically Active Molecules : The compound can be utilized in the development of new pharmaceuticals.

- Plant Growth Regulation : Its structural characteristics suggest potential applications in agriculture as a growth regulator akin to auxins.

Case Studies

Recent studies have explored the compound's effects on various cancer cell lines, highlighting its potential as an effective therapeutic agent:

- Study on MCF-7 Cells : Demonstrated significant apoptosis induction at concentrations as low as 10 µM.

- HT-29 Cell Line Analysis : Showed that treatment led to G1 phase cell cycle arrest, suggesting a mechanism for inhibiting tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.